2-(4-CHLOROPHENOXY)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE
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Overview
Description
2-(4-Chlorophenoxy)-N-[2-(furan-3-yl)ethyl]acetamide is an organic compound that features both a chlorophenoxy group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(furan-3-yl)ethyl]acetamide typically involves the reaction of 4-chlorophenol with 2-(furan-3-yl)ethylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired acetamide under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N-[2-(furan-3-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The chlorophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: 4-Phenoxy-N-[2-(furan-3-yl)ethyl]acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenoxy)-N-[2-(furan-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(furan-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The furan ring and chlorophenoxy group contribute to the compound’s ability to interact with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-(3-pyridyl)ethan-1-ol: Similar structure but with a pyridine ring instead of a furan ring.
2-(4-Chlorophenoxy)acetic acid: Lacks the furan ring and has a carboxylic acid group instead of an acetamide group.
2-(4-Chlorophenoxy)-N-(2-hydroxyethyl)acetamide: Similar structure but with a hydroxyethyl group instead of a furan ring.
Uniqueness
2-(4-Chlorophenoxy)-N-[2-(furan-3-yl)ethyl]acetamide is unique due to the presence of both a chlorophenoxy group and a furan ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(furan-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c15-12-1-3-13(4-2-12)19-10-14(17)16-7-5-11-6-8-18-9-11/h1-4,6,8-9H,5,7,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZOUQKIMLGCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCCC2=COC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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